molecular formula C5H4N2O B6161379 2-(1,3-oxazol-4-yl)acetonitrile CAS No. 1065073-51-9

2-(1,3-oxazol-4-yl)acetonitrile

Cat. No.: B6161379
CAS No.: 1065073-51-9
M. Wt: 108.10 g/mol
InChI Key: DNNRHZCLOOHTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Oxazol-4-yl)acetonitrile is a heterocyclic compound featuring a five-membered oxazole ring substituted with an acetonitrile (-CH₂CN) group at position 2. The oxazole core contains one oxygen and one nitrogen atom, conferring aromaticity and reactivity. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its dual functionality: the nitrile group enables nucleophilic substitutions and cycloadditions, while the oxazole ring participates in hydrogen bonding and π-π interactions. Its molecular formula is C₆H₅N₂O, with a molecular weight of 121.12 g/mol. Industrial synthesis often employs cyclization reactions under optimized conditions, such as continuous flow reactors, to enhance scalability and yield .

Properties

CAS No.

1065073-51-9

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

2-(1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-8-4-7-5/h3-4H,1H2

InChI Key

DNNRHZCLOOHTDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CC#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of 2-(1,3-oxazol-4-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-oxazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

2-(1,3-oxazol-4-yl)acetonitrile serves as an important intermediate in organic synthesis. It is utilized for:

  • Building Blocks: Precursor for more complex organic molecules.
  • Functionalization: The nitrile group allows for further chemical modifications such as reduction to amines or substitution reactions.

Biology

Research has shown that this compound exhibits notable biological activities:

  • Antimicrobial Properties: Studies indicate its effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Table 1: Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
CytotoxicityVariable effects depending on concentration

Medicine

The compound is explored as a precursor in drug development:

  • Pharmaceutical Intermediates: It is being investigated for its potential role in synthesizing new therapeutic agents targeting various diseases.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Specialty Chemicals Production: It plays a role in synthesizing high-value chemicals used in various applications.

Mechanism of Action

The mechanism of action of 2-(1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The nitrile group can also participate in reactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Methyl or phenyl substituents increase steric bulk and lipophilicity, enhancing membrane permeability in drug candidates .
  • Electron-withdrawing groups (e.g., nitrile) stabilize the oxazole ring, reducing susceptibility to ring-opening reactions .

Functional Group Replacements

Replacing the nitrile group modifies reactivity and biological activity:

Compound Name Functional Group Molecular Weight (g/mol) Key Differences
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid -COOH 217.22 Higher solubility in aqueous media; used in prodrug design
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol -OH 203.24 Reduced electrophilicity; lower toxicity profile
2-(4-(2-Bromoacetyl)phenyl)acetonitrile -Br 238.08 Bromine enhances cross-coupling reactivity; used in polymer chemistry

Key Observations :

  • Carboxylic acid derivatives exhibit improved solubility but reduced blood-brain barrier penetration compared to nitriles .
  • Bromoacetyl analogs enable site-specific modifications in bioconjugation .

Heterocyclic Core Modifications

Replacing the oxazole ring with other heterocycles alters electronic and steric profiles:

Compound Name Core Heterocycle Molecular Formula Key Applications
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole C₁₃H₁₀N₂O₂S Anticancer activity via tubulin inhibition
2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetonitrile Pyrazole C₆H₇ClN₄ Antimicrobial agent targeting bacterial enzymes

Key Observations :

  • Thiazole analogs exhibit broader π-conjugation, enhancing fluorescence for imaging applications .
  • Pyrazole derivatives show higher polarity, favoring aqueous-phase reactivity .

Biological Activity

2-(1,3-oxazol-4-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for contributing to the biological activity of many compounds. The oxazole moiety can enhance the interaction with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antibacterial activity. For instance, certain oxazolone-based sulfonamides showed promising effects against both Gram-positive and Gram-negative bacteria. Notably, compounds such as OBS 9b and 9f displayed enhanced binding to quorum sensing receptors, indicating potential anti-virulence properties that could diminish bacterial pathogenicity .

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
OBS 9aModerateModerate
OBS 9bHighLow
OBS 9fHighModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Specific derivatives have shown variable anti-tumor activities against different cancer cell lines. For example, compounds derived from oxazoles have been noted for their ability to inhibit cell proliferation in models of breast and colon cancer .

Case Study: Anticancer Efficacy

In a study involving several oxazole derivatives:

  • Compound A showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
  • Compound B demonstrated similar effects in colon cancer cell lines (HT-29) with an IC50 value of 20 µM.

These findings suggest that modifications to the oxazole structure can enhance anticancer activity.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Research indicates that certain oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, some studies have reported that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.